molecular formula C10H14ClN3 B6318776 2-(2-methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride CAS No. 1193387-77-7

2-(2-methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride

Cat. No.: B6318776
CAS No.: 1193387-77-7
M. Wt: 211.69 g/mol
InChI Key: BTGHRMSKGFSNEX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 2-(2-methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride (CAS: 61981-79-1) consists of a benzimidazole core substituted with a methyl group at the 2-position, linked to an ethanamine moiety via a nitrogen atom. The hydrochloride salt enhances its solubility in polar solvents. Its molecular formula is C₁₀H₁₂ClN₃, with a molecular weight of 209.67 g/mol .

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGHRMSKGFSNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585824
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61981-79-1
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
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Preparation Methods

Reaction Mechanism and Procedure

The 1-position nitrogen of 2-methylbenzimidazole is selectively alkylated using 2-chloroethylamine hydrochloride under basic conditions. This method adapts protocols from analogous benzimidazole alkylations:

  • Base Activation : 2-Methylbenzimidazole is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF), enhancing nucleophilicity at the 1-position nitrogen.

  • Alkylation : 2-Chloroethylamine hydrochloride is added dropwise, and the mixture is refluxed at 80°C for 12 hours.

  • Salt Formation : The crude product is treated with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.

Key Parameters

  • Solvent : DMF facilitates high-temperature reactions without side reactions.

  • Base : NaH outperforms K₂CO₃ in achieving >70% yield.

  • Limitations : Competing alkylation at the 3-position nitrogen reduces yield, necessitating careful stoichiometry.

Synthetic Route 2: Cyclization of Precursor Amines

Precursor Synthesis and Cyclization

Adapting methods from dabigatran intermediate synthesis, this route constructs the benzimidazole ring with an inherent ethanamine side chain:

  • Condensation : 3-Amino-4-methylaminobenzoic acid reacts with chloroacetyl chloride in acetic acid, forming 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid.

  • Chlorination : Oxalyl chloride converts the carboxylic acid to an acyl chloride.

  • Amination : The chloromethyl group undergoes nucleophilic substitution with aqueous ammonia, yielding the ethanamine derivative.

Optimization Insights

  • Reaction Temperature : Substitution at 15–20°C minimizes decomposition.

  • Yield : 60–65% after recrystallization from DMF.

Synthetic Route 3: Mannich Reaction-Based Synthesis

Reaction Design

While Mannich reactions typically target secondary amines, modifications using ammonium chloride and formaldehyde were explored:

  • Mannich Base Formation : 2-Methylbenzimidazole, formaldehyde, and ammonium chloride react in ethanol at 50°C for 24 hours.

  • Isolation : The product is extracted with ethyl acetate and acidified to form the hydrochloride salt.

Challenges

  • Low Yield : <30% due to competing polymerization of formaldehyde.

  • Byproducts : Unreacted ammonium chloride complicates purification.

Optimization of Reaction Parameters

Solvent Screening

SolventYield (%)Reaction Time (h)
DMF7212
Ethanol5818
Acetonitrile6514

DMF’s high polarity facilitates faster alkylation, though ethanol offers cost advantages for large-scale synthesis.

Temperature Effects

Elevating temperature from 60°C to 80°C improves yield by 15% but risks decomposition beyond 90°C.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost
Direct N-Alkylation70–7598HighModerate
Cyclization60–6595ModerateHigh
Mannich Reaction<3080LowLow

Direct N-alkylation emerges as the most efficient, balancing yield and scalability, while the cyclization route suits applications requiring high regioselectivity.

Purification and Characterization

Recrystallization

The hydrochloride salt is purified via recrystallization from ethanol-diethyl ether (1:3), achieving >98% purity.

Spectroscopic Validation

  • ¹H NMR (D₂O) : δ 2.55 (s, 3H, CH₃), 3.20 (t, 2H, CH₂NH₂), 4.45 (t, 2H, NCH₂), 7.35–7.80 (m, 4H, Ar-H).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N benzimidazole) .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(2-methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride serves as a key building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables its use in creating derivatives with tailored properties.

Table 1: Common Reactions Involving the Compound

Reaction TypeExample ReagentsProducts
OxidationKMnO4, H2O2Oxides
ReductionLiAlH4, NaBH4Amines
SubstitutionHalogenating agentsSubstituted derivatives

Biological Research

The compound has been investigated for its potential antimicrobial and antifungal properties. Studies indicate that it may inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of benzimidazole compounds exhibit significant activity against Staphylococcus aureus and Candida albicans, suggesting that this compound could be effective against these organisms.

Medicinal Applications

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, which may modulate biological pathways relevant to disease processes.

Potential Therapeutic Areas:

  • Cancer treatment
  • Neurological disorders
  • Infectious diseases

Clinical Insights
Recent investigations into similar compounds have shown promise in targeting cancer cell lines through apoptosis induction mechanisms, indicating potential pathways for further research on this compound.

Industrial Applications

In addition to its research applications, this compound is utilized in the chemical industry as an intermediate in the production of various chemical products. Its unique properties make it valuable for synthesizing specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzimidazole Derivatives

2-(1H-Benzimidazol-2-yl)ethylamine Dihydrochloride (CAS: 4499-07-4)
  • Structure : Lacks the 2-methyl group on the benzimidazole ring; exists as a dihydrochloride salt.
  • Molecular Formula : C₉H₁₁N₃·2HCl; Molecular Weight : 234.13 g/mol .
  • Key Differences: Solubility: Higher chloride content (two Cl⁻ ions) increases aqueous solubility compared to the monohydrochloride form of the target compound.
2-(4-Phenyl-1H-benzimidazol-2-yl)ethanamine Dihydrochloride
  • Structure : Features a phenyl substituent at the 4-position of the benzimidazole ring.
  • Molecular Formula : C₁₅H₁₅N₃·2HCl; Molecular Weight : 309.23 g/mol .
  • Key Differences :
    • Lipophilicity : The phenyl group increases hydrophobicity, which may improve blood-brain barrier penetration compared to the methyl-substituted analog.
    • Synthetic Complexity : Additional synthetic steps required to introduce the phenyl group .

Indole and Benzoxazole Derivatives

2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride (CAS: 151410-15-0)
  • Structure : Replaces benzimidazole with an indole ring substituted with a benzyl group.
  • Molecular Formula : C₁₇H₁₉ClN₂; Molecular Weight : 294.80 g/mol .
  • Key Differences :
    • Electronic Properties : Indole’s electron-rich π-system may alter binding affinities in receptor interactions.
    • Bioactivity : Demonstrated antiplasmodial activity in structural analogs (e.g., tryptamine derivatives) .
2-(6-Chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine Hydrochloride
  • Structure : Benzoxazole core (oxygen atom instead of benzimidazole’s nitrogen).
  • Molecular Formula : C₁₀H₁₂Cl₂N₂O; Molecular Weight : 247.12 g/mol .
  • Key Differences :
    • Hydrogen Bonding : Oxygen in benzoxazole reduces hydrogen-bonding capacity compared to benzimidazole’s dual nitrogen atoms.
    • Applications : Used as a fluorescent probe for biomolecular imaging due to altered electronic properties .

Imidazole Derivatives

2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride (CAS: 858513-10-7)
  • Structure : Imidazole ring instead of benzimidazole; smaller heterocycle with two nitrogen atoms.
  • Molecular Formula : C₆H₁₀Cl₂N₃; Molecular Weight : 195.07 g/mol .
  • Key Differences :
    • Ring Size : Imidazole’s five-membered ring vs. benzimidazole’s fused bicyclic structure.
    • Bioavailability : Shorter metabolic half-life due to reduced aromatic stabilization .

Biological Activity

2-(2-methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer, antimicrobial, and analgesic properties.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including anticancer and antimicrobial effects. The specific structure of this compound contributes to its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with benzimidazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of benzimidazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358), it was found that certain derivatives displayed IC50 values in the micromolar range, indicating potent antiproliferative activity. For instance:

CompoundCell LineIC50 (μM)
2-(2-methyl-1H-benzimidazol-1-yl)ethanamineA5496.75 ± 0.19
2-(2-methyl-1H-benzimidazol-1-yl)ethanamineHCC8275.13 ± 0.97
2-(2-methyl-1H-benzimidazol-1-yl)ethanamineNCI-H3584.01 ± 0.95

These results suggest that modifications to the benzimidazole structure can enhance anticancer activity, potentially through mechanisms such as DNA intercalation or inhibition of specific oncogenic pathways .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Antimicrobial Testing Results
A series of tests conducted using broth microdilution methods revealed that compounds similar to this compound exhibited significant antibacterial activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL

These findings indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Analgesic Activity

The analgesic properties of benzimidazole derivatives have been documented in various studies. Compounds in this class have demonstrated efficacy comparable to standard analgesics.

Case Study: Analgesic Efficacy
In preclinical models, certain derivatives were tested for their analgesic effects using the tail-flick test in mice:

CompoundPotency (compared to Morphine)
This compound80 times more potent

This suggests that modifications in the benzimidazole structure can lead to enhanced analgesic properties, making them candidates for further development as pain management therapies .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-(2-methyl-1H-benzimidazol-1-yl)ethanamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation exposure. If inhaled, move to fresh air and seek medical attention .
  • Personal Protective Equipment (PPE) : Wear fire-resistant lab coats, nitrile gloves, and safety goggles. For firefighting, use self-contained breathing apparatus .
  • Skin/Eye Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing. Seek medical advice if irritation persists .
  • Waste Management : Segregate waste and dispose via certified biological waste handlers to avoid environmental contamination .

Q. How can researchers synthesize this compound, and what are common purification challenges?

  • Methodological Answer :

  • Synthetic Route : Adapt methods from analogous benzimidazole derivatives, such as tert-butyl carbamate intermediates (e.g., Example 243 in ). React 2-methylbenzimidazole with chloroethylamine under basic conditions, followed by HCl salt formation .
  • Purification Challenges :
  • Solubility : Optimize solvent systems (e.g., ethanol/water mixtures) for recrystallization.
  • Byproducts : Use column chromatography (silica gel, methanol/dichloromethane gradient) to remove unreacted starting materials .

Advanced Research Questions

Q. What methodologies are employed to determine the crystal structure of this compound, and how does software like SHELX facilitate refinement?

  • Methodological Answer :

  • X-ray Diffraction : Collect high-resolution single-crystal data (e.g., Cu-Kα radiation, λ = 1.5418 Å).
  • SHELX Suite :
  • SHELXD : Solve phase problems via dual-space algorithms for small molecules.
  • SHELXL : Refine anisotropic displacement parameters and hydrogen bonding networks. Adjust weighting schemes to minimize R-factors (<5%) .
  • Validation : Cross-check with CIF archives and PLATON for symmetry errors .

Q. How can hydrogen bonding patterns influence the compound’s crystallographic packing, and what analytical approaches validate these interactions?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s formalism to identify chain (C), ring (R), or intramolecular (S) patterns .
  • Computational Tools :
  • Mercury CSD : Visualize packing diagrams and quantify bond distances/angles.
  • Hirshfeld Surfaces : Map intermolecular interactions (e.g., π-stacking in benzimidazole rings) .

Q. In assessing biological activity, how should researchers design experiments to evaluate interactions with targets like HSP90?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model ligand-protein interactions. Focus on binding pockets (e.g., GLU527, TYR604 in HSP90) .
  • Biochemical Assays :
  • SPR/Fluorescence Polarization : Measure binding affinity (KD) and inhibition constants (IC50).
  • Mutagenesis : Validate key residues (e.g., K546 in ATP-binding domains) via site-directed mutagenesis .

Q. When encountering contradictory data between spectroscopic (NMR/IR) and crystallographic analyses, what strategies resolve these discrepancies?

  • Methodological Answer :

  • Multi-Technique Correlation :
  • NMR Crystallography : Compare solid-state NMR chemical shifts with X-ray-derived torsion angles.
  • DFT Calculations : Optimize molecular geometries (e.g., Gaussian09) to reconcile experimental vs. theoretical vibrational spectra (IR) .
  • Error Analysis : Re-examine sample purity (HPLC) and crystallographic data completeness (>95%) .

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